molecular formula C5H10OS B092021 2-メルカプト-3-ペンタノン CAS No. 17042-24-9

2-メルカプト-3-ペンタノン

カタログ番号 B092021
CAS番号: 17042-24-9
分子量: 118.2 g/mol
InChIキー: TWOGJUHCCNLYPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Mercapto-3-pentanone (M3P) is a sulfur-containing organic compound that is widely used in scientific research. It is also known as thioacetone and has a pungent odor. M3P is used in various fields of research, including biochemistry, pharmacology, and toxicology.

科学的研究の応用

食品業界: 味覚増強

2-メルカプト-3-ペンタノンは、食品業界における味覚増強における役割で知られています。 特に肉製品など、様々な食品の香りのプロフィールに貢献しています 。メイラード反応を通じて形成される能力は、うま味を開発するための貴重な化合物となっています。

環境科学: 香気化合物分析

環境科学では、2-メルカプト-3-ペンタノンは、微生物作用による香味生成における役割について研究されています。 微生物βC-Sリアーゼは、2-メルカプト-3-ペンタノンなどのシステインS-コンジュゲートを使用して、香気代謝物を生成し、発酵食品や飲料の香りに影響を与える可能性があります

分析化学: クロマトグラフィー研究

この化合物は、硫黄および酸素含有化合物の吸着規則性を理解するために、クロマトグラフィー研究で使用されています。 その独特の化学的特性により、揮発性有機化合物の同定に役立つ、ガスクロマトグラフィーおよび質量分析に最適な対象となっています

医学: 診断マーカー

医学における直接的な応用は広く文書化されていませんが、関連する化合物は様々なアッセイにおいてマーカーとして使用されています。 たとえば、同様のメルカプトケトンは、生物学的サンプル中で定量化され、代謝経路や疾患マーカーを研究するために使用されます

材料科学: 特殊化学品の合成

2-メルカプト-3-ペンタノンは、特殊化学品の合成における前駆体として役立ちます。 メルカプト基による反応性により、材料科学研究開発で使用される複雑な分子を作成できます

農業: 食品添加物研究

農業において、2-メルカプト-3-ペンタノンの役割は、食品添加物研究にまで及びます。 調理後の肉の香味プロファイルへの影響は特に興味深いものであり、農業製品の官能的品質に影響を与える可能性があります

Safety and Hazards

When handling 2-Mercapto-3-pentanone, it’s important to avoid ingestion and inhalation, and to keep away from open flames, hot surfaces, and sources of ignition . It’s also recommended to use only non-sparking tools and to ensure adequate ventilation . Contact with skin and eyes should be avoided .

特性

IUPAC Name

2-sulfanylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-3-5(6)4(2)7/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOGJUHCCNLYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314479
Record name 2-Mercapto-3-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

157.00 to 159.00 °C. @ 760.00 mm Hg
Record name 2-Mercapto-3-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035171
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

17042-24-9
Record name 2-Mercapto-3-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17042-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Mercapto-3-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Mercapto-3-pentanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Mercapto-3-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035171
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Mercapto-3-pentanone in food chemistry?

A1: 2-Mercapto-3-pentanone is a volatile sulfur compound that significantly contributes to the aroma of various cooked foods. It is found in cooked meat [], roasted sesame seeds [], and is generated during the Maillard reaction, a complex series of reactions between sugars and amino acids that occurs during cooking [, ]. This compound, along with other thiols, contributes to the desirable roasted, meaty, and savory notes in these foods.

Q2: How does the pH level affect the formation of 2-Mercapto-3-pentanone during cooking?

A2: Research indicates that the pH level significantly influences the formation of 2-Mercapto-3-pentanone and other volatile sulfur compounds during the Maillard reaction []. While the exact pathways can be complex and involve multiple precursors, studies using labeled isotopes have shown that both sugars like xylose and thiamine contribute to its formation [, ]. Interestingly, the relative contribution of different precursors, like xylose, doesn’t seem to change drastically within a pH range of 4.0 to 7.0, even though the overall formation of specific volatiles is heavily pH-dependent [].

Q3: Can you elaborate on the formation pathways of 2-Mercapto-3-pentanone during the Maillard reaction?

A3: Studies using labeled isotopes have provided insights into the formation of 2-Mercapto-3-pentanone []. Research suggests that while ribose can directly contribute to its formation, the intermediate 4-hydroxy-5-methyl-3(2H)-furanone is also a significant precursor []. This implies the existence of multiple pathways leading to the production of 2-Mercapto-3-pentanone. Further investigation revealed a novel pathway where ribose, via its 1,4-dideoxyosone, can lead to the formation of 2-Mercapto-3-pentanone without the involvement of 4-hydroxy-5-methyl-3(2H)-furanone [].

Q4: How do scientists quantify the levels of 2-Mercapto-3-pentanone and other thiols in food?

A4: Researchers utilize sensitive analytical techniques like stable isotope dilution assays coupled with dynamic headspace gas chromatography and mass spectrometry to accurately quantify 2-Mercapto-3-pentanone and other thiols in food matrices [, ]. This method involves spiking the sample with known amounts of stable isotope-labeled standards of the target compounds. After extraction and enrichment steps, the ratio of the labeled standard to the naturally occurring compound is measured, allowing for precise quantification even at trace levels.

Q5: What is the significance of odor activity values (OAV) in understanding the contribution of 2-Mercapto-3-pentanone to food aroma?

A5: Odor activity values (OAV) are calculated by dividing the concentration of a compound by its odor threshold. This value helps determine the contribution of individual aroma compounds to the overall aroma profile of a food []. While 2-Mercapto-3-pentanone is present in roasted sesame seeds, other thiols like 3-methyl-1-butene-1-thiols and 2-methyl-1-butene-1-thiols possess significantly higher OAVs, indicating that they are more potent contributors to the characteristic sulfury aroma of this food [].

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